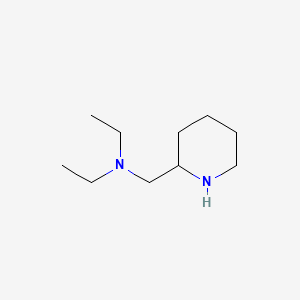

N-Ethyl-N-(2-piperidinylmethyl)ethanamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition in Materials Engineering

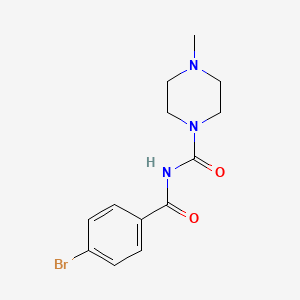

A study by Das et al. (2017) explored the use of various ligands, including N-Ethyl-N-(2-piperidinylmethyl)ethanamine, in the synthesis of cadmium(II) Schiff base complexes. These complexes exhibited significant corrosion inhibition properties on mild steel, making them potentially useful in materials engineering and corrosion prevention.

Synthesis of Lactams in Organic Chemistry

El‐Barbary, Carlsson, and Lawesson (1982) investigated the reaction of enamines with acrylamide, leading to the synthesis of lactams, including condensed 2-piperidones. The study, detailed in Tetrahedron, highlights the role of N-Ethyl-N-(2-piperidinylmethyl)ethanamine in the synthesis of important organic compounds.

Reactions with Vinylphosphonates

Khusainova, Samigullin, and Galkina (2017) researched the reactions of vinylphosphonates with piperazines, including 2-(piperazin-1-yl)ethanamine. As detailed in their Russian Journal of General Chemistry article, these reactions are significant in producing specific phosphonate compounds.

Development of Schiff Bases for Medical Applications

Warad et al. (2020) synthesized Schiff bases derived from 2-(piperidin-4-yl)ethanamine, showing promising activity as pancreatic lipase inhibitors. Their findings, published in Molecules, suggest potential medical applications, including in the treatment of obesity.

Catalytic Activity in Polymer Chemistry

Nyamato, Ojwach, and Akerman (2016) investigated nickel(II) complexes chelated by (amino)pyridine ligands, including those derived from N-Ethyl-N-(2-piperidinylmethyl)ethanamine. Their study in Dalton transactions shows the relevance of such complexes in catalyzing ethylene oligomerization, important for polymer production.

DNA Interaction and Antimicrobial Studies

Pankaj Kumar et al. (2012) explored the interaction of Cu(II) complexes of tridentate ligands, including N-Ethyl-N-(2-piperidinylmethyl)ethanamine, with DNA. As reported in Dalton transactions, these studies are significant for understanding the biological interactions and potential therapeutic applications of these compounds.

Propiedades

IUPAC Name |

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIYGHQFUHZRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294714 | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine | |

CAS RN |

64168-09-8 | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC78457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

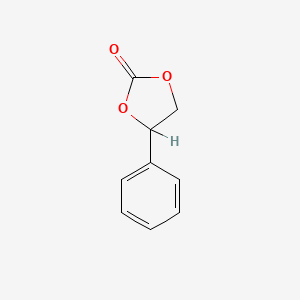

![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)